N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Description

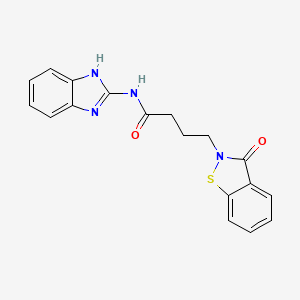

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a heterocyclic compound featuring a benzimidazolylidene core linked via a butanamide chain to a 3-oxo-1,2-benzothiazolyl moiety. This structure combines two pharmacologically significant heterocycles: benzimidazole, known for its role in enzyme inhibition and anticancer activity, and benzothiazole, associated with antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-16(21-18-19-13-7-2-3-8-14(13)20-18)10-5-11-22-17(24)12-6-1-4-9-15(12)25-22/h1-4,6-9H,5,10-11H2,(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGZXVZBSGWGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Formation of Benzothiazole Core: This can be synthesized by the cyclization of 2-aminobenzenethiol with carboxylic acids or their derivatives.

Coupling Reaction: The final step involves coupling the benzimidazole and benzothiazole cores through a butanamide linker, possibly using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or benzothiazole rings.

Reduction: Reduction reactions could potentially modify the functional groups attached to the core structures.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

Material Science: Potential use in the development of organic semiconductors or dyes.

Biology

Enzyme Inhibition: Possible applications as inhibitors of specific enzymes due to the presence of benzimidazole and benzothiazole moieties.

Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

Pharmaceuticals: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Agrochemicals: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole and benzothiazole rings could play a crucial role in binding to the active site of the target molecule.

Comparison with Similar Compounds

N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide

- Structure : Features a benzothiazolyltrioxo group linked to an acetamide chain.

- Activity : Benzothiazolone derivatives are intermediates for antimicrobial agents, with esters and amides showing potent antifungal activity .

- Comparison : The target compound’s benzimidazolylidene group may enhance DNA intercalation or kinase inhibition, while the longer butanamide chain could improve solubility and bioavailability compared to shorter acetamide derivatives.

Benzimidazole Derivatives with Therapeutic Potential

3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)

- Structure : Contains a benzimidazole-thioacetamido group and a dinitrophenyl substituent.

- Activity : Demonstrates antimicrobial and anticancer activity, attributed to the benzimidazole core’s ability to disrupt microbial cell walls or inhibit topoisomerases .

- Comparison : The thioacetamido group in W1 introduces sulfur-mediated electronic effects, whereas the target compound’s benzothiazolyl moiety may enhance redox activity or metal chelation.

Butanamide Derivatives in Drug Development

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

- Structure : Includes a pyrimidinyl-sulfonamide group and chloropyridinyl substituent.

- Activity : Patented as a CTPS1 inhibitor for treating proliferative diseases, targeting nucleotide metabolism .

- Comparison : The target compound lacks sulfonamide and pyrimidine groups, suggesting divergent targets (e.g., proteases vs. metabolic enzymes). However, the butanamide chain’s flexibility may be critical for both compounds’ pharmacokinetic profiles.

Pharmacological and Physicochemical Properties

Key Structural Determinants of Activity

Hypothesized Mechanisms of Action

- Anticancer Activity : The benzimidazolylidene group may inhibit tyrosine kinases or topoisomerases, while the benzothiazolyl moiety could induce oxidative stress in cancer cells.

- Antimicrobial Activity : Analogous to benzothiazolone derivatives, the compound may disrupt microbial membrane integrity or enzyme function .

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 335.4 g/mol. The compound features a unique structure that combines elements of benzimidazole and benzothiazole, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, altering their signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. For example:

- In vitro Studies : Research demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range.

Antiviral and Antibacterial Effects

The compound also shows promise as an antiviral and antibacterial agent:

- Antiviral Activity : Preliminary studies suggest efficacy against certain viral strains, potentially through inhibition of viral replication.

- Antibacterial Activity : The compound has demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria in laboratory settings.

Case Studies

- Case Study 1 : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.

- Case Study 2 : In vivo experiments using animal models revealed that administration of the compound resulted in significant tumor size reduction compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.